Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the acetyloxy group and the sulfanyl-substituted pyridine moiety. Common reagents used in these steps include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Researchers may study the biological activity of this compound to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, or other specialized products.
Mechanism of Action
The mechanism of action of Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate include other benzofuran derivatives with varying substituents. Examples include:
- Ethyl 5-hydroxy-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate
- Ethyl 5-(methoxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O5S/c1-5-27-22(26)20-16-9-15(28-14(4)25)6-7-18(16)29-19(20)11-30-21-17(10-23)12(2)8-13(3)24-21/h6-9H,5,11H2,1-4H3 |
InChI Key |
MAEBDSNJDPNJRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)CSC3=C(C(=CC(=N3)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.